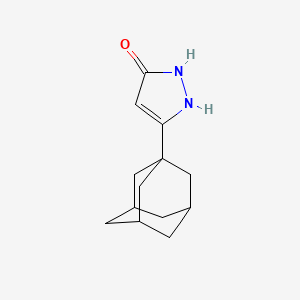![molecular formula C17H21N5O2 B5500179 N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)
N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide and related compounds typically involves multi-step reactions, including the Whol Ziegler reaction, the Williamson reaction, and aminolysis, as described in the preparation of similar piperazine acetamides. These methods highlight the complexity and versatility of synthetic routes for such compounds (Li Ming-zhu, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, and X-ray crystallography. For instance, a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was analyzed, revealing coplanarity of the rings and dihedral angles, providing insights into the spatial configuration of similar compounds (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
The reactivity of N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide with various nucleophiles and electrophiles can lead to a wide array of derivatives, showcasing its versatility in chemical synthesis. For example, the synthesis of pyrazoles, pyrimidines, and diazepines through reactions with bifunctional nucleophiles demonstrates the compound's potential for generating diverse heterocyclic systems (O. Farouk et al., 2021).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. While specific data on N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is not provided, related compounds have been extensively studied, offering insights into their stability, solubility, and crystal packing (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents, stability under different conditions, and the potential for undergoing various chemical transformations, are essential for the practical application of N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. Research on similar compounds provides valuable information on their potential reactions and applications in synthesis and industry (J. Veerman et al., 2003).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research by Abu-Hashem et al. (2020) focuses on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the compound . These compounds, including various benzodifuran and thiazolopyrimidine derivatives, exhibit significant anti-inflammatory and analgesic activities. Their synthesis provides a foundation for developing new therapeutic agents targeting cyclooxygenase enzymes (COX-1/COX-2) with potential applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
β-Lactam Antibiotics Production
G. Cainelli et al. (1998) describe a practical synthesis approach for a key intermediate in the production of β-lactam antibiotics. This process involves the use of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, highlighting the importance of such compounds in synthesizing antibiotics that are crucial in treating bacterial infections (Cainelli, Galletti, & Giacomini, 1998).
Anticonvulsant Drug Development
The development and validation of an HPLC method for determining related substances in "Epimidin," a novel anticonvulsant agent, is detailed by Severina et al. (2021). This research underscores the compound's promise as an anticonvulsant drug candidate and the importance of analytical methods for ensuring its purity and safety (Severina et al., 2021).
Vanilloid Receptor-1 Antagonists
Research by Wang et al. (2007) on vanilloid receptor-1 (VR1 or TRPV1) antagonists, which are related piperazinylpyrimidine analogs, demonstrates their potential in treating chronic pain. The optimization of these compounds for improved physicochemical and pharmacokinetic properties highlights the therapeutic applications of such chemical structures in developing pain management solutions (Wang et al., 2007).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-15-5-3-14(4-6-15)20-16(23)13-21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPCTSHHUXDFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)
![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)
![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)


